L-Valine Allyl Ester Tosylate Salt is a chemical compound derived from the amino acid L-valine. It is characterized by its molecular formula and a molecular weight of approximately 329.4 g/mol. The compound is primarily utilized in organic synthesis and biochemical research due to its unique structural properties and reactivity profile. It serves as a versatile building block in the synthesis of peptides and other complex organic molecules, making it valuable in both academic and industrial settings .
L-Valine Allyl Ester Tosylate Salt can be synthesized from L-valine through various chemical reactions involving p-toluenesulfonic acid and allyl alcohol. This compound is commercially available from multiple suppliers, including Sigma-Aldrich and BenchChem, indicating its widespread use in research laboratories .
The synthesis of L-Valine Allyl Ester Tosylate Salt typically involves the following steps:
L-Valine Allyl Ester Tosylate Salt features a branched structure due to the presence of the valine amino acid backbone combined with an allyl ester functionality. The molecular structure can be represented as follows:
L-Valine Allyl Ester Tosylate Salt participates in various chemical reactions:
The mechanism of action for L-Valine Allyl Ester Tosylate Salt primarily revolves around its role as a leaving group in nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the leaving ability of the ester, making it favorable for substitutions that lead to the formation of various products. This property is crucial for applications in organic synthesis where specific reactivity is needed .
The compound's properties can be further analyzed through techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm purity and structural integrity .
L-Valine Allyl Ester Tosylate Salt has several scientific applications:
The synthesis of L-valine allyl ester typically begins with the acid-catalyzed esterification of L-valine’s carboxylic acid group with allyl alcohol. This step employs protic acids (e.g., p-toluenesulfonic acid or concentrated H₂SO₄) under reflux conditions. The reaction mechanism involves protonation of the carboxylate, nucleophilic attack by allyl alcohol, and elimination of water. Industrial protocols (e.g., for valsartan intermediates) highlight the use of toluene or dichloromethane as solvents to facilitate azeotropic water removal, driving the equilibrium toward ester formation [3]. Excess allyl alcohol (2–3 equiv.) is typically employed to minimize dimerization byproducts. The resulting L-valine allyl ester is isolated via solvent evaporation and purified by distillation or crystallization, yielding >85% in optimized setups [3] [8].
Key Optimization Parameters:
Table 1: Solvent Impact on Esterification Efficiency
Solvent | Yield (%) | Racemization (%) | Reaction Time (h) |
---|---|---|---|
Toluene | 92 | <2 | 6 |
Dichloromethane | 87 | <3 | 8 |
Tetrahydrofuran | 78 | 5 | 12 |
The allyl ester intermediate is converted to its tosylate salt via reaction with p-toluenesulfonic acid (TsOH) or its anhydride. TsOH (1.05 equiv.) in ethyl acetate or acetone precipitates the salt directly, enabling high-yield isolation (90–95%). This step simultaneously protonates the α-amino group and crystallizes the product, enhancing stereochemical purity. Industrial workflows emphasize stoichiometric control: excess TsOH risks co-precipitating unreacted acid, while insufficient acid lowers yield. Crystallization from acetone/ethyl acetate mixtures delivers >99% diastereomeric purity, critical for pharmaceutical applications like valsartan synthesis [3] [8].
Process Refinements:
The Steglich reaction replaces protic acids with carbodiimides (e.g., DCC or EDC) and catalytic dimethylaminopyridine (DMAP) to activate L-valine’s carboxyl group. This method achieves near-quantitative yields (98%) under mild conditions (0–25°C), eliminating racemization risks associated with acid catalysis. The in situ generated O-acylisourea intermediate reacts selectively with allyl alcohol, bypassing N-acylation. This approach is ideal for sterically hindered amino acids like valine, as DMAP’s nucleophilicity accelerates esterification without epimerization [4] [9].
Advantages Over Traditional Methods:
DMAP (5–10 mol%) catalyzes the direct coupling of in situ-formed tosyl anhydride with L-valine allyl ester, streamlining tosylate salt synthesis. The protocol involves: (i) generating mixed anhydride from Ts₂O and acetic acid, (ii) DMAP-facilitated nucleophilic attack by the amine, and (iii) precipitation of the salt. This one-pot method reduces steps, achieving 93% yield with <0.5% racemization. DMAP’s role is critical: it enhances the electrophilicity of the mixed anhydride while avoiding N-tosylation byproducts [9].
Table 2: Catalytic Efficiency in Tosylate Formation
Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |
---|---|---|---|
DMAP | 5 | 93 | 1 |
Pyridine | 100 | 65 | 12 |
Imidazole | 20 | 78 | 3 |
Chiral bifunctional squaramide catalysts (e.g., 5d’ from [2]) enable enantioselective synthesis of β-branched amino acid precursors. In this method, L-valine-derived α-chloro esters undergo allylation by allylsilanes/stannanes via in situ generated iminium intermediates. The catalyst’s squaramide hydrogen-bonds to the chloride leaving group, while the tertiary amine deprotonates the nucleophile. This dual activation affords L-valine allyl esters with 97% ee and >10:1 diastereoselectivity. The strategy is particularly effective for sterically congested substrates, as the catalyst’s arylpyrrolidine moiety enforces a chiral microenvironment via π-stacking and van der Waals interactions [2] [10].
Optimization Highlights:
Racemic valine allyl esters undergo kinetic resolution via chiral palladium or copper catalysts during allylic substitution. For example, Pd(0)/QUINOX ligands selectively activate one enantiomer of allylic tosylates, enabling displacement by nitrogen nucleophiles with s factors up to 29. Similarly, copper complexes with amino-acid-derived ligands (e.g., bis-oxazolines) convert racemic allyl esters to L-configured products via stereoinvertive SN₂ attack. These methods resolve ent-valine contaminants, elevating ee to >99% in gram-scale syntheses of drug intermediates [5] [10].
Mechanistic Insights:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: